N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-17-8-10-19(11-9-17)23(26)24-15-21(22-7-4-14-27-22)25-13-12-18-5-2-3-6-20(18)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRNLSMWDADFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Benzamide Group: The final step involves the coupling of the intermediate with 4-methylbenzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the isoquinoline or furan rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced isoquinoline or furan rings.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Dihydroisoquinoline moiety : Known for its presence in numerous biologically active compounds, particularly those affecting the central nervous system.
- Furan ring : Associated with various pharmacological activities, including anti-inflammatory and anticancer effects.
- Amide functional group : Often involved in enhancing the solubility and stability of compounds.
2.1. Neuroprotective Effects
Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide may exhibit neuroprotective properties. The dihydroisoquinoline structure is linked to potential therapeutic effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into acetylcholinesterase inhibition suggest that derivatives of this compound could enhance cognitive function by increasing acetylcholine levels in the brain .
2.2. Anticancer Activity
Preliminary studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The furan moiety is particularly noted for its anticancer properties. In vitro assays have shown that derivatives can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .
2.3. Antimicrobial Properties
The compound's structural components are also associated with antimicrobial activity. Research indicates that related compounds can effectively combat bacterial and fungal infections, making them candidates for developing new antimicrobial agents .
Case Study 1: Neuroprotective Screening
A study investigated the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results indicated significant inhibition of acetylcholinesterase activity, leading to improved cognitive performance in treated subjects .
Case Study 2: Anticancer Efficacy
In a series of experiments assessing the anticancer potential of structurally related compounds, one derivative demonstrated an IC50 value of 5 µM against human breast cancer cells, suggesting strong cytotoxic effects .
Case Study 3: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity revealed that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6 µg/mL against specific bacterial strains, indicating their potential as new therapeutic agents against infections .
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacological and Physicochemical Comparisons
- Antiviral Activity: The quinazoline-dihydroisoquinoline hybrid in demonstrates potent anti-influenza activity, whereas the target compound’s furan-2-yl group may alter target specificity or potency due to differences in electronic properties.
- Synthetic Complexity: The target compound’s synthesis may involve alkylation of dihydroisoquinoline with a furan-ethyl intermediate, contrasting with the triazole-thione tautomerization pathways seen in or the tetrazole coupling in .
Key Structural Determinants of Activity
- Dihydroisoquinoline Core: Common across all analogs, this scaffold provides rigidity and facilitates interactions with hydrophobic binding pockets.
- Benzamide vs. Carboxamide: The 4-methylbenzamide in the target compound may reduce polarity compared to the oxadiazole-linked benzamide in , affecting solubility and bioavailability.
Research Findings and Implications
- Biological Hypotheses : Based on analogs like encequidar , the target compound may inhibit MDR efflux pumps (e.g., P-glycoprotein), though experimental validation is needed.
- Computational Insights : Docking studies using methods like Glide could predict binding modes to viral neuraminidase (for antiviral activity) or MDR-related proteins.
- Synthetic Feasibility : IR and NMR data from suggest that tautomerization and regioselective alkylation must be controlled during synthesis to avoid byproducts.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide (CAS Number: 898416-63-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure features a furan ring and a dihydroisoquinoline moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 898416-63-2 |
Anticancer Properties
Recent studies have indicated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown potential in inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Mechanism of Action :
- The compound may exert its effects by modulating signaling pathways associated with cell proliferation and apoptosis.
- Inhibition of key enzymes involved in tumor growth has been observed, particularly through the downregulation of DHFR (Dihydrofolate Reductase), which is critical in nucleotide synthesis and cellular proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that derivatives with similar structures can protect neuronal cells from oxidative stress-induced damage.
- Case Study :
Antimicrobial Activity
Preliminary assays have shown that compounds related to this compound possess antimicrobial properties against various pathogens.
- In Vitro Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan or isoquinoline rings can significantly alter the compound's efficacy and selectivity.
| Modification | Effect on Activity |
|---|---|
| Furan substitution | Enhanced antimicrobial properties |
| Isoquinoline modification | Increased anticancer efficacy |
Q & A
Basic Question: What are the common synthetic routes for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:
- Step 1: Reacting a dihydroisoquinoline precursor (e.g., 3,4-dihydroisoquinoline) with a furan-containing electrophile, such as 2-(furan-2-yl)ethyl bromide, under basic conditions (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents like DMF or acetonitrile .
- Step 2: Coupling the intermediate with 4-methylbenzamide via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Characterization: Confirm structure via ¹H/¹³C-NMR (e.g., dihydroisoquinoline protons at δ 2.7–3.5 ppm, furan protons at δ 6.3–7.4 ppm) and HRMS for molecular ion validation .
Basic Question: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Purity Assessment: Use reverse-phase HPLC with a C18 column (e.g., 90–95% purity, mobile phase: acetonitrile/water gradient) .
- Structural Confirmation:
Advanced Question: How can conflicting yield data in synthesis protocols be resolved?
Methodological Answer:
Discrepancies in yields (e.g., 36.4% in vs. 74.5% in ) arise from:
- Solvent Choice: Higher yields in DMF vs. THF due to better solubility of intermediates .
- Catalyst Optimization: Use of triethylamine vs. solid K₂CO₃ affects reaction efficiency in SN2 pathways .
- Workup Strategies: Precipitation in ice water ( ) improves recovery vs. column chromatography .
Recommendation: Conduct a Design of Experiments (DoE) to optimize solvent, base, and temperature (e.g., 80°C reflux in DMF with K₂CO₃) .
Advanced Question: What computational methods are suitable for studying this compound’s binding to biological targets?
Methodological Answer:
- Docking Studies: Use Schrödinger’s Glide algorithm for flexible ligand docking, validated against PDB co-crystallized structures (RMSD < 1 Å for pose accuracy) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the compound in BChE or P-gp binding pockets, analyzing RMSD and hydrogen bond occupancy .
- Free Energy Calculations: Apply MM-GBSA to predict binding affinities, correlating with in vitro IC₅₀ data from enzymatic assays .
Basic Question: What analytical techniques differentiate stereoisomers in this compound?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol to resolve enantiomers .
- NOESY NMR: Detect through-space correlations between the furan proton and dihydroisoquinoline methylene groups to infer spatial configuration .
- Optical Rotation: Compare experimental [α]D values with literature for enantiopure standards .
Advanced Question: How can researchers address contradictory bioactivity data in different assay systems?
Methodological Answer:
Contradictions (e.g., BChE inhibition vs. P-gp modulation in vs. ) require:
- Assay Standardization:
- Off-Target Screening: Perform kinase profiling or GPCR panels to rule out non-specific interactions .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-Term: Store at –20°C in anhydrous DMSO (10 mM stock), protected from light .
- Long-Term: Lyophilize as a hydrochloride salt and store under argon at –80°C; confirm stability via LC-MS every 6 months .
Advanced Question: How to design SAR studies for optimizing this compound’s potency?
Methodological Answer:
- Core Modifications:
- Biological Testing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
